Amyloid beta-peptide(25-35) (Aβ25-35) is a synthetic peptide fragment of the full-length amyloid beta-peptide (Aβ), a naturally occurring peptide found in the human brain. [] Aβ is a major component of senile plaques, a hallmark of Alzheimer's disease (AD). [, ] Aβ25-35, corresponding to the 25th to 35th amino acids of the full-length Aβ, represents a highly toxic region of the peptide and exhibits similar aggregation properties, making it a valuable tool in AD research. [] It is extensively used in in vitro and in vivo studies to model AD and investigate the mechanisms of Aβ-induced neurotoxicity. [, , , , , , , , , , , , , , , , , , , ]
Aβ25-35 is a synthetic peptide that can be produced using solid-phase peptide synthesis techniques. [] These methods involve stepwise addition of amino acids to a growing peptide chain on a solid support. While the specific details of the synthesis protocol may vary, they generally involve protecting groups, coupling reagents, and deprotection steps to ensure accurate peptide assembly.
Aβ25-35 can undergo various chemical reactions relevant to its biological activity. One important reaction is aggregation, where Aβ25-35 molecules assemble into oligomers and fibrils, mimicking the process observed in AD. [] These aggregates can interact with cell membranes, potentially disrupting membrane integrity and contributing to neurotoxicity. [, ] Additionally, Aβ25-35 can participate in redox reactions, leading to oxidative stress in cells. [, , , , ] This oxidative stress is implicated in neuronal damage and cell death, further contributing to the pathogenesis of AD.
Aβ25-35 exerts its neurotoxic effects through multiple mechanisms. One key mechanism involves the disruption of calcium homeostasis. [] Aβ25-35 can increase intracellular calcium concentrations ([Ca2+]i) in neurons, leading to excitotoxicity and cell death. [] Additionally, Aβ25-35 can activate various protein kinases, including tau protein kinase I/glycogen synthase kinase-3β (TPK I/GSK-3β). [] This activation leads to hyperphosphorylation of tau protein, a crucial event in the formation of neurofibrillary tangles, another hallmark of AD. [] Furthermore, Aβ25-35 can induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and impairing antioxidant defense mechanisms. [, , , , ] This oxidative stress contributes to neuronal damage and dysfunction, ultimately leading to cell death.
Aβ25-35 is a peptide with both hydrophilic and hydrophobic regions. [] The N-terminal region is hydrophilic, while the C-terminal region is hydrophobic. [] This amphiphilic nature allows Aβ25-35 to interact with both aqueous environments and lipid membranes. [, ] The peptide's ability to aggregate, forming oligomers and fibrils, is a key characteristic related to its role in AD pathogenesis. [] The aggregated forms exhibit altered physicochemical properties compared to the monomeric form, influencing their interactions with cellular components and contributing to neurotoxicity.
Modeling Alzheimer's Disease: Aβ25-35 is widely used to create in vitro and in vivo models of AD. [, , , , , , , , , , , , , , , , , , , ] These models are valuable for studying the mechanisms of Aβ-induced neurotoxicity, screening potential therapeutic agents, and evaluating the effectiveness of novel interventions.
Investigating Neurotoxicity Mechanisms: Aβ25-35 enables researchers to delve into the specific pathways involved in Aβ-mediated neurotoxicity. [, , , , , ] This includes investigating calcium dysregulation, tau hyperphosphorylation, oxidative stress, mitochondrial dysfunction, and inflammatory processes. Understanding these mechanisms is crucial for developing targeted therapies aimed at mitigating the detrimental effects of Aβ.
Evaluating Neuroprotective Strategies: Aβ25-35 serves as a tool to assess the efficacy of neuroprotective compounds. [, , , , , , , , , ] This involves testing the ability of various substances to counteract Aβ25-35-induced toxicity, reduce oxidative stress, inhibit tau phosphorylation, and protect neurons from cell death. Such research contributes to the development of therapeutic strategies for AD.
Exploring the Role of Immune System: Aβ25-35 is utilized to study the interplay between Aβ and the immune system in the context of AD. [, , ] This encompasses investigating the effects of Aβ on microglia, astrocytes, and peripheral immune cells, as well as evaluating the potential of immunomodulatory therapies.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9